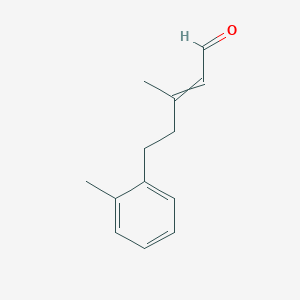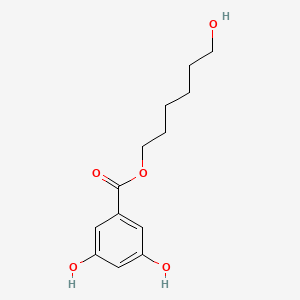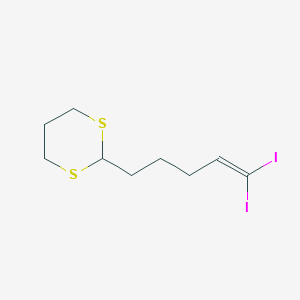
2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid is an organic compound that features a cyclopropene ring substituted with a butylphenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-butylbenzyl chloride with phenylacetylene in the presence of a strong base such as sodium amide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropene ring’s strained structure makes it highly reactive, facilitating its interaction with nucleophiles and electrophiles in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Butylphenyl)propanoic acid: Similar in structure but lacks the cyclopropene ring.
Phenylcyclopropane carboxylic acid: Contains a cyclopropane ring instead of a cyclopropene ring.
Uniqueness
2-(4-Butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its cyclopropene ring, which imparts distinct reactivity and stability compared to similar compounds. This structural feature makes it valuable for specific applications where high reactivity is desired.
Propriétés
Numéro CAS |
824425-22-1 |
|---|---|
Formule moléculaire |
C20H20O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(4-butylphenyl)-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H20O2/c1-2-3-7-15-10-12-16(13-11-15)18-14-20(18,19(21)22)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7H2,1H3,(H,21,22) |
Clé InChI |
MYAMOQFVONZPTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


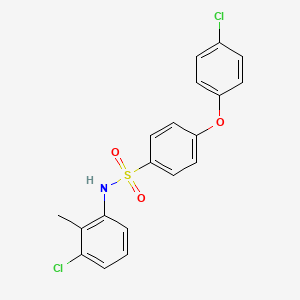
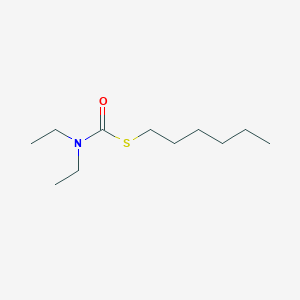
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
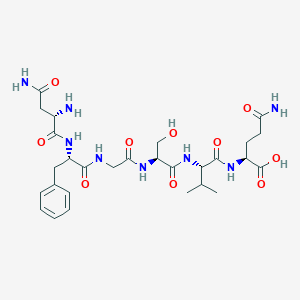
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)
![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)
